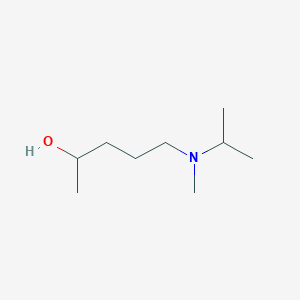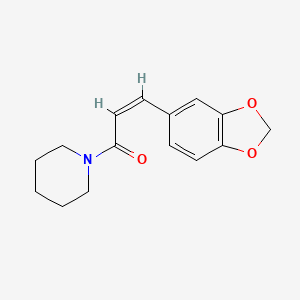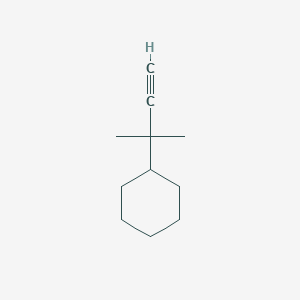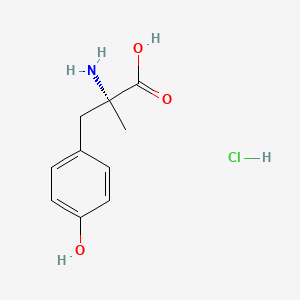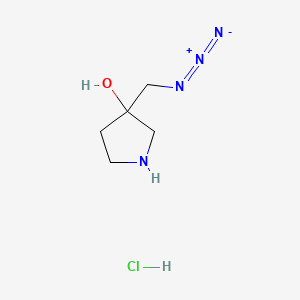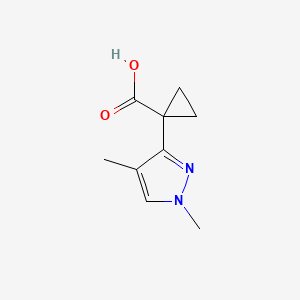
1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,4-Dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by a cyclopropane ring attached to the carboxylic acid group and a pyrazole ring substituted with two methyl groups at positions 1 and 4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,4-dimethyl-3-pyrazolecarboxylic acid with cyclopropane derivatives under specific conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,4-Dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-(1,4-Dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- 1-(1,4-Dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid methyl ester
- 1-(1,4-Dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxamide
- 1-(1,4-Dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylate
Uniqueness: this compound is unique due to its specific structural features, such as the presence of both a cyclopropane ring and a pyrazole ring with methyl substitutions.
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
1-(1,4-dimethylpyrazol-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-5-11(2)10-7(6)9(3-4-9)8(12)13/h5H,3-4H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
MBTYOWDAKBRQBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1C2(CC2)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


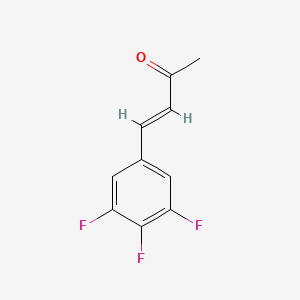

![Ethyl2-[(2-hydroxyethyl)amino]acetatehydrochloride](/img/structure/B13587026.png)

![t-butyl (1R)-2-hydroxy-1-[(methylsulfanyl)methyl]ethylcarbamate](/img/structure/B13587045.png)

![2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B13587053.png)
